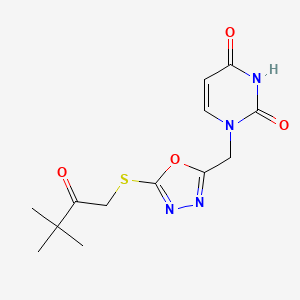
1-((5-((3,3-dimethyl-2-oxobutyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-((3,3-dimethyl-2-oxobutyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C13H16N4O4S and its molecular weight is 324.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((5-((3,3-dimethyl-2-oxobutyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into two main components:
- Pyrimidine Dione : A well-known scaffold in medicinal chemistry that exhibits various biological activities.
- Oxadiazole Moiety : Known for its antimicrobial and antifungal properties.
Molecular Formula
The molecular formula of the compound is C12H16N4O3S, indicating its potential for diverse interactions in biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole and pyrimidine scaffolds exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi. Specifically:
- Mechanism : The antimicrobial activity is often attributed to the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.
- Case Study : A study demonstrated that similar compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 6 mg/mL .
Antioxidant Properties
Research has also highlighted the antioxidant potential of this compound class. Antioxidants are crucial for mitigating oxidative stress in cells.
- Mechanism : The antioxidant activity is believed to stem from the ability of the compound to scavenge free radicals and reduce oxidative damage in biological systems.
- Case Study : In vitro assays indicated that related compounds significantly reduced reactive oxygen species (ROS) levels in cultured human cells.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that play a role in various diseases:
- Alkaline Phosphatase Inhibition : Studies suggest that derivatives may inhibit alkaline phosphatase, an enzyme linked to bone mineralization and liver function. This inhibition could have therapeutic implications in conditions like osteoporosis and liver diseases .
- Calcium Channel Blocking : Similar compounds have demonstrated calcium channel-blocking activity, which is beneficial in treating cardiovascular diseases by reducing heart rate and myocardial oxygen demand .
Synthesis and Characterization
The synthesis of this compound involves several steps including:
- Formation of the oxadiazole ring via cyclization reactions.
- Alkylation with 3,3-dimethyl-2-oxobutyl thio derivatives to introduce the thioether functionality.
Biological Evaluation
Following synthesis, biological evaluations were conducted using various assays:
- Antimicrobial Assays : The compound was tested against a panel of bacterial strains to determine minimum inhibitory concentrations (MIC).
- Antioxidant Assays : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays were performed to assess antioxidant capacity.
Data Table
| Activity Type | Test Organisms/Conditions | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | MIC 6 mg/mL |
| Antioxidant | Human cell cultures | Significant ROS reduction |
| Enzyme Inhibition | Alkaline Phosphatase | Inhibition observed |
特性
IUPAC Name |
1-[[5-(3,3-dimethyl-2-oxobutyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-13(2,3)8(18)7-22-12-16-15-10(21-12)6-17-5-4-9(19)14-11(17)20/h4-5H,6-7H2,1-3H3,(H,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIQHLDZDWAKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=C(O1)CN2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













